molecular formula C20H19ClO4 B3668943 6-chloro-7-[(2-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one

6-chloro-7-[(2-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one

Cat. No.: B3668943
M. Wt: 358.8 g/mol
InChI Key: DJCPEUVWXWCPML-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 6-chloro-7-[(2-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one (CAS: 431915-91-2) is a synthetic coumarin derivative with the molecular formula C20H19ClO4 and a molar mass of 358.82 g/mol . Its structure features:

  • A chlorine atom at position 6 of the chromen-2-one core.
  • A 2-methoxybenzyloxy group at position 7, contributing steric bulk and electronic modulation via the methoxy substituent.
  • A propyl chain at position 4, enhancing lipophilicity compared to shorter alkyl or aryl substituents.

This compound belongs to a class of coumarins investigated for their biological activities, including monoamine oxidase (MAO) inhibition, as seen in structurally related derivatives .

Properties

IUPAC Name

6-chloro-7-[(2-methoxyphenyl)methoxy]-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClO4/c1-3-6-13-9-20(22)25-18-11-19(16(21)10-15(13)18)24-12-14-7-4-5-8-17(14)23-2/h4-5,7-11H,3,6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCPEUVWXWCPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[(2-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-4-propyl-2H-chromen-2-one and 2-methoxybenzyl alcohol.

    Protection of Hydroxyl Group: The hydroxyl group of 2-methoxybenzyl alcohol is protected using a suitable protecting group such as a silyl ether.

    Formation of Ether Linkage: The protected 2-methoxybenzyl alcohol is then reacted with 6-chloro-4-propyl-2H-chromen-2-one under basic conditions to form the ether linkage at the 7th position.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-[(2-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro group at the 6th position can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted chromenones.

Scientific Research Applications

6-chloro-7-[(2-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-7-[(2-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of coumarins are highly sensitive to substitutions at positions 4, 6, and 5. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Structural Features Reference
Target Compound 4-Propyl, 6-Cl, 7-(2-methoxybenzyloxy) Enhanced lipophilicity (4-propyl); electron-donating methoxy group (7-position)
6-Chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl 4-Phenyl, 6-Cl, 7-(2,4-dichlorobenzyloxy) Increased halogenation (electron-withdrawing Cl); rigid phenyl at position 4
6-Chloro-7-(2-chlorobenzyloxy)-4-phenyl 4-Phenyl, 6-Cl, 7-(2-chlorobenzyloxy) Moderate lipophilicity; single Cl on benzyl group
7-((5-Phenyl-1,3,4-thiadiazol-2-yl)oxy)-4-propyl 4-Propyl, 7-(thiadiazolyloxy) Heterocyclic thiadiazole group (potential MAO inhibition activity)
6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl 4-Phenyl, 6-Cl, 7-(epoxypropoxy) Epoxide group (reactivity for further functionalization)

Key Observations :

  • Position 7 : The 2-methoxybenzyloxy group provides a balance of steric bulk and electron-donating effects, contrasting with electron-withdrawing chloro substituents in analogs or heterocyclic moieties (e.g., thiadiazole in ).
  • Position 6 : Chlorination is conserved across most analogs, likely to enhance binding affinity via halogen bonding .

Physicochemical Properties

Melting points and synthetic yields vary significantly with substituents:

Compound Melting Point (°C) Yield (%) Notes Reference
Target Compound Not reported Not reported Likely moderate due to steric hindrance
7b: 7-(Thiadiazolyloxy)-4-propyl 150 48.3 High melting point due to rigid thiadiazole
6-Chloro-7-(2,4-dichlorobenzyloxy)-4-phenyl Not reported Not reported Higher halogen content may reduce solubility
7c: 6-Chloro-3,4-dimethyl-7-(thiadiazolyloxy) 171–173 51.3 Methyl groups increase crystallinity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-7-[(2-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one
Reactant of Route 2
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6-chloro-7-[(2-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one

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